molecular formula C20H18N2O2 B2556175 N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795630-54-4

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2556175
CAS RN: 1795630-54-4
M. Wt: 318.376
InChI Key: DKDKVFGVRQEKFF-UHFFFAOYSA-N
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Description

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPBA belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

High-Yield Synthesis : The synthesis of related compounds involves high-yield and straightforward methods. For example, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiopharmaceuticals, is synthesized from 2,6-dimethoxybenzoic acid using a simple and high-yield method (Bobeldijk et al., 1990).

Novel Synthetic Routes : New synthetic routes for benzamide-based compounds have been explored. For instance, α′,α′-disilylated tertiary benzamides serve as dual ortho- and α′-carbanion synthons, leading to various compounds including isoquinolines and dibenzoazocines (Cuevas et al., 1989).

Advanced Characterization Techniques : Techniques such as NMR, X-ray diffractometry, and molecular Hirshfeld surface analysis are used to determine molecular structures and investigate intermolecular interactions in benzamide derivatives. This includes studies on compounds like N-(4-methylbenzyl)benzamide, showcasing detailed crystal structure and properties analysis (Goel et al., 2017).

Potential Applications

Pharmaceuticals and Medicinal Chemistry : Some benzamide derivatives show promise as inhibitors for specific biological targets. For instance, benzofuran-7-carboxamide was identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, suggesting potential in cancer therapy (Lee et al., 2012).

Material Science : Benzamide compounds have been explored for their gelation behavior, where derivatives like N-(thiazol-2-yl)benzamide show potential as supramolecular gelators. This highlights their role in developing materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).

Optoelectronics : Certain benzamide-based compounds have been studied for their optical properties, indicating potential applications in photoluminescence and piezoelectric materials. This includes research on 2,5-di(2-thienyl)pyrrole derivatives and their conducting polymers, showing promising optical and electronic characteristics (Soyleyici et al., 2013).

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(15-7-9-17(10-8-15)22-11-3-4-12-22)21-13-16-14-24-19-6-2-1-5-18(16)19/h1-12,16H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDKVFGVRQEKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

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